molecular formula C22H17F3N2O2 B2672901 2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone CAS No. 477888-33-8

2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone

Cat. No.: B2672901
CAS No.: 477888-33-8
M. Wt: 398.385
InChI Key: LCCJPZHMQCTRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone features a dihydroquinazolinone core substituted with a 4-(trifluoromethyl)benzyloxy-phenyl group at position 2. This structure combines the quinazolinone scaffold—known for diverse biological activities—with a trifluoromethyl-benzyl ether moiety, which enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O2/c23-22(24,25)16-8-4-14(5-9-16)13-29-17-10-6-15(7-11-17)21-26-12-18-19(27-21)2-1-3-20(18)28/h4-12H,1-3,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCJPZHMQCTRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable amine under acidic or basic conditions.

    Introduction of the Trifluoromethylbenzyl Ether Group: This step involves the nucleophilic substitution of a halogenated benzyl ether with a trifluoromethyl group, followed by coupling with the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the benzyl ether group.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant anticancer properties. In particular, the compound has been evaluated for its anti-proliferative activity against various cancer cell lines:

  • Mechanism of Action : The compound acts by inhibiting specific kinases involved in cancer cell proliferation and survival. For instance, it has shown inhibition against a panel of 109 kinases, suggesting a broad-spectrum activity against different cancer types .
  • Case Studies : In one study, the compound was tested against nine different cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Antimicrobial Properties

The antimicrobial potential of quinazolinone derivatives has been explored extensively:

  • Inhibition of Bacterial Growth : The compound has demonstrated antibacterial activity against Staphylococcus aureus, indicating its potential as an antibiotic agent .
  • Structure-Activity Relationship : A study involving in silico screening identified this compound as a lead candidate for further development into antibacterial drugs due to its effective binding to penicillin-binding proteins .

Modulation of Cellular Signaling Pathways

Quinazolinones are recognized for their ability to modulate key cellular signaling pathways:

  • Kinase Inhibition : The compound's ability to inhibit kinases can influence various signaling cascades involved in cell growth and differentiation. This property is particularly relevant in the context of diseases characterized by dysregulated signaling pathways, such as cancer and diabetes .
  • Potential in Diabetes Treatment : Some derivatives have been investigated for their role as dipeptidyl peptidase IV inhibitors, which are crucial in managing type 2 diabetes .

Table 1: Biological Activities of 2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone

Activity TypeTarget/PathwayEffectiveness (IC50)Reference
AnticancerVarious KinasesVaries by cell line
AntimicrobialStaphylococcus aureusActive
Diabetes ManagementDipeptidyl Peptidase IVPotent

Mechanism of Action

The mechanism of action of 2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy. The quinazolinone core may interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s activity and physicochemical properties are influenced by its substituents. Key comparisons with similar quinazolinones include:

Compound Name Core Structure Substituents Key Properties/Activities Reference
Target Compound 7,8-dihydro-5(6H)-quinazolinone 2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl) Enhanced lipophilicity (CF3 group) N/A
6,8-Dibromo-2-(4-methoxyphenyl)-4-(phenylethynyl)quinazoline (5d) Quinazoline 6,8-Br; 2-methoxyphenyl; 4-phenylethynyl Synthetic intermediate; halogenated for reactivity
2-(4-Fluorophenyl)-6,8-bis(4-methoxyphenyl)-4-(phenylethynyl)quinazoline (6j) Quinazoline 2-fluorophenyl; 6,8-bis(4-methoxyphenyl); 4-phenylethynyl Potential π-π interactions for binding
NKY80 (2-amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone) 7,8-dihydro-5(6H)-quinazolinone 7-furanyl; 2-amino Adenylyl cyclase V inhibitor
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone 7,8-dihydro-5(6H)-quinazolinone 7-fluorophenyl; 2-(3-methylanilino) Modified pharmacokinetics via aromatic amines

Key Observations :

  • Trifluoromethyl Group : The target compound’s 4-(trifluoromethyl)benzyloxy group increases electron-withdrawing effects and lipophilicity compared to methoxy (5d, 6j) or furanyl (NKY80) substituents. This may enhance membrane permeability and target binding .
  • Dihydroquinazolinone Core: Shared with NKY80 and the 7-fluorophenyl analogue, this core is critical for adenylyl cyclase inhibition, as seen in NKY80’s activity .
  • Substituent Position: The 2-position substituent (e.g., trifluoromethyl-benzyloxy vs. anilino in ) influences steric and electronic interactions with biological targets.

Biological Activity

The compound 2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone belongs to a class of quinazolinone derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C19H17F3N2O
  • Molecular Weight : 354.35 g/mol
  • CAS Number : [Not available in the provided data]

This compound features a quinazolinone core substituted with a trifluoromethylbenzyl ether moiety, which is significant for its biological properties.

Biological Activity Overview

Quinazolinone derivatives are known for various biological activities, including:

  • Anticancer Activity : Many quinazolinones act as inhibitors of protein kinases involved in cancer progression.
  • Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities.
  • Neuroprotective Effects : Certain compounds show potential in neuroprotection through antioxidant mechanisms.

Anticancer Activity

Research indicates that quinazolinone derivatives can inhibit various protein kinases implicated in cancer cell proliferation. For instance, studies have shown that modifications in the quinazolinone structure can enhance its affinity for targets like the epidermal growth factor receptor (EGFR) and other tyrosine kinases.

CompoundTargetIC50 (nM)Reference
Compound AEGFR15
Compound BPDGFR28
Compound CVEGFR3.62

The compound may exhibit similar activities due to its structural characteristics.

Antimicrobial Properties

Quinazolinones have been screened for their antimicrobial effects against various pathogens. The presence of electron-withdrawing groups like trifluoromethyl enhances their activity against bacterial strains.

The biological activity of quinazolinones is often attributed to their ability to interact with specific enzymes and receptors:

  • Protein Kinase Inhibition : Quinazolinones can inhibit kinases such as EGFR and PDGFR, leading to reduced cancer cell proliferation.
  • Antioxidant Activity : Some studies suggest that these compounds may reduce oxidative stress by scavenging free radicals.
  • Neuroprotective Mechanisms : By inhibiting acetylcholinesterase (AChE), certain quinazolinones may provide neuroprotective effects.

Case Studies

Several studies have evaluated the biological activity of related quinazolinones:

  • Study on Anticancer Activity :
    • A series of modified quinazolinones were synthesized and tested against various cancer cell lines, demonstrating significant inhibition of cell growth with IC50 values ranging from 10 to 50 nM depending on the specific derivative and target pathway .
  • Neuroprotective Effects :
    • In a model of oxidative stress-induced neurotoxicity, a related quinazolinone demonstrated protective effects by reducing cell death and enhancing neuronal survival .
  • Antimicrobial Efficacy :
    • Screening against bacterial strains revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.